molecular formula C7H14N2O B11786751 (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

Cat. No.: B11786751
M. Wt: 142.20 g/mol
InChI Key: OSIZSRFJZJVILD-KNVOCYPGSA-N
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Description

(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with a combination of nitrogen and oxygen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can be achieved through several synthetic routes. One common method involves the intramolecular N-alkylation of a precursor molecule in the presence of a base. This reaction typically requires the use of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as catalysts . Another approach involves the enantioselective reduction of diketones using fermenting bakers’ yeast, which provides a regio- and enantioselective pathway to the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For instance, derivatives of this compound act as positive allosteric modulators of AMPA receptors, enhancing their activity without causing hyperstimulation . This modulation is achieved through binding to specific sites on the receptor, leading to improved cognitive functions and memory.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is unique due to its specific combination of nitrogen and oxygen atoms within the bicyclic framework, which imparts distinct chemical reactivity and biological activity. Its ability to modulate AMPA receptors sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry and neuroscience research.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H14N2O/c1-9-2-6-4-10-5-7(3-9)8-6/h6-8H,2-5H2,1H3/t6-,7+

InChI Key

OSIZSRFJZJVILD-KNVOCYPGSA-N

Isomeric SMILES

CN1C[C@@H]2COC[C@H](C1)N2

Canonical SMILES

CN1CC2COCC(C1)N2

Origin of Product

United States

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